molecular formula C11H15NO B12837648 (2R,3R)-2-benzylpyrrolidin-3-ol

(2R,3R)-2-benzylpyrrolidin-3-ol

Cat. No.: B12837648
M. Wt: 177.24 g/mol
InChI Key: FLYGBVQBEQQUPQ-GHMZBOCLSA-N
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Description

(2R,3R)-2-benzylpyrrolidin-3-ol is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the second carbon and a hydroxyl group on the third carbon. The compound’s chirality arises from the two stereocenters at the second and third carbon atoms, making it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-benzylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine. For instance, the reduction of a benzyl-substituted pyrrolidinone using a chiral catalyst can yield the desired this compound with high enantioselectivity .

Another method involves the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials. For example, the reduction of a benzyl-substituted pyrrolidinone using a chiral auxiliary like ®- or (S)-BINAP can lead to the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The use of enzymes, such as reductases or transaminases, can provide high yields and enantioselectivity under mild reaction conditions. Additionally, continuous flow reactors and other advanced technologies are employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-benzylpyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

    Elimination: Strong bases like sodium hydride or potassium tert-butoxide are often employed

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzylpyrrolidinone, while reduction can produce benzylpyrrolidine. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(2R,3R)-2-benzylpyrrolidin-3-ol has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2R,3R)-2-benzylpyrrolidin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved vary based on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-butanediol: A chiral diol with applications in the production of antifreeze agents and chiral building blocks.

    (2R,3R)-tartaric acid: A naturally occurring chiral compound used in the resolution of racemic mixtures and as a chiral auxiliary.

    (2R,3R)-dihydromyricetin: A flavonoid with potential antimicrobial and antioxidant properties .

Uniqueness

(2R,3R)-2-benzylpyrrolidin-3-ol is unique due to its specific structural features, including the benzyl group and the pyrrolidine ring. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2R,3R)-2-benzylpyrrolidin-3-ol

InChI

InChI=1S/C11H15NO/c13-11-6-7-12-10(11)8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1

InChI Key

FLYGBVQBEQQUPQ-GHMZBOCLSA-N

Isomeric SMILES

C1CN[C@@H]([C@@H]1O)CC2=CC=CC=C2

Canonical SMILES

C1CNC(C1O)CC2=CC=CC=C2

Origin of Product

United States

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